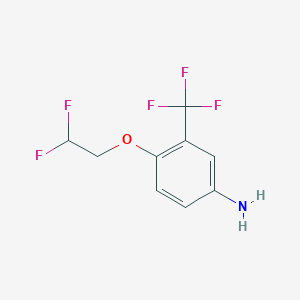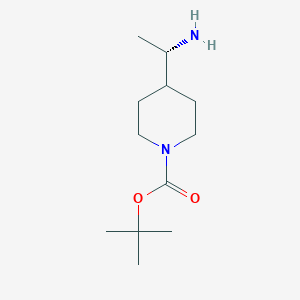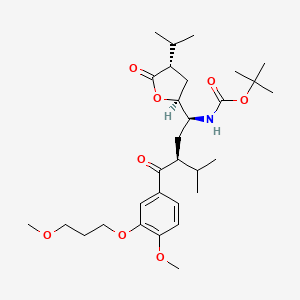![molecular formula C11H12N2O2 B1397932 Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate CAS No. 1132610-84-4](/img/structure/B1397932.png)
Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate
Vue d'ensemble
Description
“Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate” is a chemical compound that belongs to the class of pyridines . Pyridines are important structural motifs found in numerous bioactive molecules . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate has been utilized in the synthesis of various compounds with potential applications. A study by Toja et al. (1986) synthesized a series of carboxylic acids from this compound, one of which demonstrated antibacterial activity in vitro (Toja et al., 1986).
Organic Synthesis
Zhu et al. (2003) reported the use of this compound in organic synthesis, particularly in a phosphine-catalyzed [4 + 2] annulation process to create highly functionalized tetrahydropyridines, showcasing its versatility in organic chemistry (Zhu et al., 2003).
Antihypertensive Activity Exploration
Kumar and Mashelker (2006) explored the synthesis of novel derivatives from this compound, aiming to develop potential antihypertensive agents (Kumar & Mashelker, 2006).
Coordination Polymers and Metal–Organic Frameworks
Cisterna et al. (2018) investigated the isomeric effects of compounds including ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate on the structures of Cd(II) coordination polymers and metal–organic frameworks, highlighting its potential in material science (Cisterna et al., 2018).
Synthetic Methodologies
Ghaedi et al. (2015) utilized this compound in the synthesis of new pyrazolo[3,4-b]pyridine products, demonstrating its applicability in creating N-fused heterocycles (Ghaedi et al., 2015).
Novel Compound Synthesis
Mohamed (2021) reported the synthesis of new ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives from this compound, indicating its use in the creation of complex organic structures (Mohamed, 2021).
Propriétés
IUPAC Name |
ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-6-9-8(13-10)5-4-7(2)12-9/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSJLJWAHJVCEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester](/img/structure/B1397850.png)
![4-Amino-7-bromothieno[3,4-d]pyrimidine](/img/structure/B1397852.png)
![N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide](/img/structure/B1397853.png)
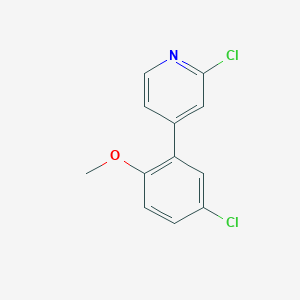
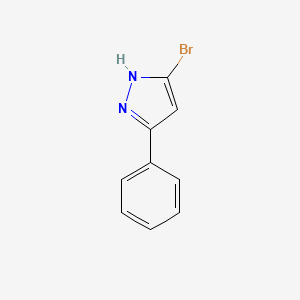

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1397861.png)
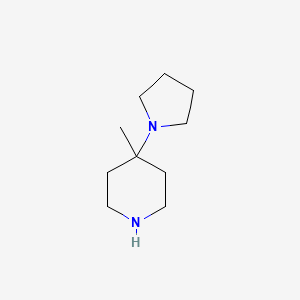

![2,7-Difluro-3,6-bis[(2-methoxyethoxy)-methoxy]-9H-xanthen-9-one](/img/structure/B1397867.png)
